A Comprehensive Technical Guide to the Synthesis of (R)-An-Phanephos from [2.2]Paracyclophane
A Comprehensive Technical Guide to the Synthesis of (R)-An-Phanephos from [2.2]Paracyclophane
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed, step-by-step synthesis protocol for the chiral ligand (R)-An-Phanephos, starting from the readily available [2.2]paracyclophane. The synthesis of this class of planar chiral phosphine ligands is of significant interest due to their applications in asymmetric catalysis, a cornerstone of modern pharmaceutical development and fine chemical synthesis. This document elucidates the causal relationships behind the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance of (R)-An-Phanephos
(R)-An-Phanephos, systematically named (R)-4,12-Bis(bis(4-methoxyphenyl)phosphino)-[2.2]paracyclophane, is a C₂-symmetric diphosphine ligand. Its rigid paracyclophane backbone imparts a unique planar chirality, which, combined with the electronic properties of the anisyl substituents on the phosphorus atoms, creates a highly effective chiral environment for metal-catalyzed asymmetric reactions.[[“]] These reactions are crucial for the enantioselective synthesis of chiral molecules, where one enantiomer may exhibit desired therapeutic effects while the other could be inactive or even harmful.
The synthesis of (R)-An-Phanephos is a multi-step process that begins with the functionalization of the achiral [2.2]paracyclophane scaffold, followed by an enantiomeric resolution to establish the desired planar chirality, and finally, the introduction of the phosphine moieties.
Overall Synthetic Workflow
The synthesis can be logically divided into three key stages:
-
Synthesis of Racemic 4,12-Dihydroxy[2.2]paracyclophane ((±)-PHANOL): This stage involves the introduction of hydroxyl groups onto the paracyclophane core.
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Enantiomeric Resolution of (±)-PHANOL: A crucial step to isolate the desired (R)-enantiomer.
-
Synthesis of (R)-An-Phanephos from (R)-PHANOL: The final stage where the phosphine groups are introduced.
Caption: Overall synthetic workflow for (R)-An-Phanephos.
Stage 1: Synthesis of (±)-4,12-Dihydroxy[2.2]paracyclophane ((±)-PHANOL)
The initial functionalization of [2.2]paracyclophane is achieved through a bromination reaction, followed by a lithium-halogen exchange and subsequent oxidation to introduce the hydroxyl groups.
Experimental Protocol: Synthesis of (±)-PHANOL
Step 1a: Synthesis of (±)-4,12-Dibromo[2.2]paracyclophane
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Rationale: Direct electrophilic bromination of [2.2]paracyclophane provides a mixture of isomers. The desired pseudo-para dibromide is a key intermediate.
-
Procedure: A detailed procedure for the dibromination of [2.2]paracyclophane can be found in the supporting information of the cited literature.[2]
Step 1b: Synthesis of (±)-4,12-Dihydroxy[2.2]paracyclophane ((±)-PHANOL)[2]
-
Rationale: A lithium-halogen exchange with n-butyllithium generates a dilithio-paracyclophane intermediate, which is then oxidized to the diol. Nitrobenzene serves as an effective oxygen transfer agent in this transformation.
-
Materials:
-
(±)-4,12-Dibromo[2.2]paracyclophane
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Nitrobenzene (PhNO₂)
-
2 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve (±)-4,12-dibromo[2.2]paracyclophane (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (4.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and then re-cool to -78 °C.
-
Add nitrobenzene (4.0 eq) to the reaction mixture.
-
Allow the mixture to warm to room temperature and then quench the reaction by the addition of 2 M HCl.
-
Remove the volatile solvents under reduced pressure.
-
Add 2 M NaOH and CH₂Cl₂ for extraction. Separate the aqueous and organic layers.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (±)-PHANOL.
-
Purify the crude product by column chromatography on silica gel.
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| Reactant | Equivalents | Molar Mass ( g/mol ) |
| (±)-4,12-Dibromo[2.2]paracyclophane | 1.0 | 366.08 |
| n-Butyllithium | 4.2 | 64.06 |
| Nitrobenzene | 4.0 | 123.11 |
Caption: Stoichiometry for the synthesis of (±)-PHANOL.
Stage 2: Enantiomeric Resolution of (±)-PHANOL
The separation of the racemic mixture of PHANOL is achieved through enzymatic kinetic resolution, a highly efficient method for obtaining enantiomerically pure compounds.
Experimental Protocol: Enzymatic Resolution of (±)-PHANOL[3]
-
Rationale: This method utilizes a lipase to selectively acylate one enantiomer of the diol, allowing for the separation of the acylated and unreacted enantiomers. The procedure involves the initial conversion of (±)-PHANOL to its bis-acetate, followed by selective enzymatic hydrolysis.
-
Procedure: A detailed protocol for the enzymatic kinetic resolution of the bis-acetate of (±)-PHANOL is described by Braddock et al.[3] This process allows for the isolation of both (R)- and (S)-PHANOL in high enantiopurity after separation and subsequent hydrolysis.
Stage 3: Synthesis of (R)-An-Phanephos from (R)-PHANOL
This final stage involves the conversion of the hydroxyl groups of (R)-PHANOL into the desired bis(4-methoxyphenyl)phosphino groups. This is typically a two-step process involving the conversion of the hydroxyls into a better leaving group, followed by nucleophilic substitution with the phosphide anion.
Experimental Protocol: Synthesis of (R)-An-Phanephos
Step 3a: Synthesis of (R)-4,12-Bis(trifluoromethanesulfonyloxy)[2.2]paracyclophane ((R)-PHANOL-ditriflate)
-
Rationale: The hydroxyl groups of (R)-PHANOL are not good leaving groups for direct phosphinylation. Converting them to triflates creates a highly reactive intermediate for the subsequent nucleophilic substitution.
-
Materials:
-
(R)-PHANOL
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Pyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
-
Procedure:
-
Dissolve (R)-PHANOL (1.0 eq) in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add pyridine (2.2 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (2.1 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous copper sulfate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ditriflate, which can often be used in the next step without further purification.
-
Step 3b: Synthesis of Bis(4-methoxyphenyl)phosphine
-
Rationale: The phosphinating agent, bis(4-methoxyphenyl)phosphine, is prepared separately. A common route involves the Grignard reaction with a phosphite ester to form the phosphine oxide, followed by reduction.
-
Procedure:
-
Bis(4-methoxyphenyl)phosphine oxide: Prepare the Grignard reagent from 4-bromoanisole and magnesium. React this Grignard reagent with diethyl phosphite to yield bis(4-methoxyphenyl)phosphine oxide.[4]
-
Bis(4-methoxyphenyl)phosphine: Reduce the phosphine oxide using a suitable reducing agent such as trichlorosilane (HSiCl₃) to obtain bis(4-methoxyphenyl)phosphine.[5]
-
Step 3c: Synthesis of (R)-An-Phanephos
-
Rationale: The final step involves the nucleophilic displacement of the triflate groups with the lithium salt of bis(4-methoxyphenyl)phosphine.
-
Materials:
-
(R)-PHANOL-ditriflate
-
Bis(4-methoxyphenyl)phosphine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
-
Procedure:
-
In a separate flask under an inert atmosphere, dissolve bis(4-methoxyphenyl)phosphine (2.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (2.2 eq) dropwise to generate the lithium phosphide.
-
In another flask, dissolve (R)-PHANOL-ditriflate (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the lithium phosphide to the solution of the ditriflate at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude (R)-An-Phanephos by column chromatography on silica gel or by recrystallization.
-
| Reactant | Equivalents | Molar Mass ( g/mol ) |
| (R)-PHANOL-ditriflate | 1.0 | 504.42 |
| Bis(4-methoxyphenyl)phosphine | 2.2 | 246.25 |
| n-Butyllithium | 2.2 | 64.06 |
Caption: Stoichiometry for the synthesis of (R)-An-Phanephos.
Caption: Key steps in the phosphinylation reaction.
Conclusion
The synthesis of (R)-An-Phanephos from [2.2]paracyclophane is a challenging yet rewarding endeavor that provides access to a powerful class of chiral ligands. The protocol outlined in this guide, based on established and reliable methodologies, offers a clear pathway for researchers in academia and industry. The successful synthesis of (R)-An-Phanephos and its analogues will undoubtedly continue to fuel advancements in asymmetric catalysis, contributing to the development of more efficient and selective methods for the synthesis of complex chiral molecules.
References
-
Braddock, D. C., MacGilp, I. D., & Perry, B. G. (2002). Improved synthesis of (±)-4,12-dihydroxy[2.2]paracyclophane and its enantiomeric resolution by enzymatic methods: planar chiral (R)- and (S)-phanol. The Journal of Organic Chemistry, 67(24), 8679–8681. [Link]
-
PubChem. (n.d.). (R)-4,12-Bis(4-methoxyphenyl)-[2.2]-paracyclophane R-An-Phanephos. National Center for Biotechnology Information. Retrieved from [Link]
-
Braddock, D. C., MacGilp, I. D., & Perry, B. G. (2002). Improved Synthesis of (±)-4,12-Dihydroxy[2.2]paracyclophane and Its Enantiomeric Resolution by Enzymatic Methods: Planar Chiral (R)- and (S)-Phanol. The Journal of Organic Chemistry, 67(24), 8679–8681. [Link]
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Wikipedia. (2023). Phanephos. In Wikipedia. Retrieved from [Link]
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PrepChem. (n.d.). Synthesis of bis-(4-methoxyphenyl)phosphine. Retrieved from [Link]
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Pye, P. J., Rossen, K., Reamer, R. A., Tsou, N. N., Volante, R. P., & Reider, P. J. (1997). A New Planar Chiral Bisphosphine Ligand for Asymmetric Catalysis: Synthesis and Resolution of (R)- and (S)-PhanePhos. Journal of the American Chemical Society, 119(26), 6207–6208. [Link]
-
Rossen, K., Pye, P. J., Maliakal, A., & Volante, R. P. (1999). A practical, catalytic, asymmetric synthesis of the planar chiral diphosphine (R)-PhanePhos. The Journal of Organic Chemistry, 64(17), 6474–6476. [Link]
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Rowlands, G. J. (2012). Planar Chiral Phosphines Derived from [2.2]Paracyclophane. Israel Journal of Chemistry, 52(1-2), 60-75. [Link]
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